(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
Description
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its octahydro-4,7-methano-1H-indene core, which is a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.
Properties
CAS No. |
10271-44-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9-,10+/m1/s1 |
InChI Key |
FKZJBAXKHJIQDU-IGORNWKESA-N |
SMILES |
C1CC2C(C1)C3CC2CC3O |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3O |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Other CAS No. |
10271-44-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of a suitable precursor, such as a substituted indene, under high pressure and in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often require elevated temperatures and pressures to achieve complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl2) can convert the alcohol to a chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2 or phosphorus tribromide (PBr3) for converting alcohols to halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and halides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol: A closely related compound with a similar structure but different functional groups.
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
